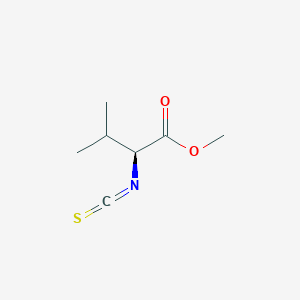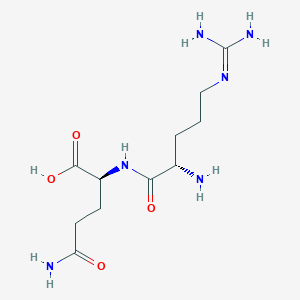
1-(2,6-Difluorophenyl)ethanol
Descripción general
Descripción
1-(2,6-Difluorophenyl)ethanol is a chemical compound with the molecular formula C8H8F2O and a molecular weight of 158.15 .
Molecular Structure Analysis
The InChI code for 1-(2,6-Difluorophenyl)ethanol is 1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
1-(2,6-Difluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 158.15 and a molecular formula of C8H8F2O .Aplicaciones Científicas De Investigación
Enzymatic Process Development for Chiral Intermediates
A practical enzymatic process was developed for the preparation of a related chiral intermediate, showcasing the effectiveness of ketoreductase (KRED) in transforming specific ketones to chiral alcohols. This method provided high conversion rates and enantiomeric excess, demonstrating the potential for industrial applications due to its green and environmentally friendly characteristics. This research could guide similar methodologies for the synthesis of 1-(2,6-Difluorophenyl)ethanol (Xiang Guo et al., 2017).
Molecular Complex Formation Studies
The crystal structures of molecular complexes involving similar alcohols were determined, providing insights into the hydrogen bonding and molecular packing in these systems. This foundational knowledge is vital for understanding the interactions and potential applications of 1-(2,6-Difluorophenyl)ethanol in various fields, including pharmaceuticals and materials science (F. Toda et al., 1985).
Biocatalytic Reduction for Pharmaceutical Intermediates
The asymmetric reduction of chloroacetophenone derivatives to produce key pharmaceutical intermediates showcased the potential of using biocatalysts for producing high-value chiral alcohols. The optimized culture conditions and bioreduction procedures highlighted the efficiency of this method, which could be applied to the production of 1-(2,6-Difluorophenyl)ethanol (E. B. Kurbanoğlu et al., 2009).
Coordination Chemistry for Anticrowns
The study of mercury-containing anticrowns with ethanol and other solvents revealed intricate coordination structures, which could inform the design of molecular sensors, catalysts, and other materials that might involve 1-(2,6-Difluorophenyl)ethanol or its derivatives (I. A. Tikhonova et al., 2009).
Photochromism in Mixed Crystals
Research into the photochromic behavior of mixed crystals containing diarylethenes highlighted the potential for creating materials that change color upon illumination. Such studies could pave the way for the development of novel optical materials using 1-(2,6-Difluorophenyl)ethanol as a component (Shizuka Takami et al., 2007).
Safety and Hazards
The safety data sheet for 1-(2,6-Difluorophenyl)ethanol indicates that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWDKQSSDBLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407503 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)ethanol | |
CAS RN |
87327-65-9 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-1-(2,6-Difluorophenyl)ethanol significant in the pharmaceutical industry?
A1: (S)-1-(2,6-Difluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is crucial for drug efficacy and safety. The research paper highlights the use of a biocatalyst, carbonyl reductase BaSDR1, to synthesize (S)-1-(2,6-Difluorophenyl)ethanol with high enantiomeric excess (99% ee) []. This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
Q2: How does the study improve the production of (S)-1-(2,6-Difluorophenyl)ethanol?
A2: The researchers identified that while BaSDR1 exhibits excellent stereoselectivity towards ortho-haloacetophenones like the precursor to (S)-1-(2,6-Difluorophenyl)ethanol, its catalytic efficiency was initially low. They successfully enhanced the enzyme's catalytic efficiency through targeted mutations without compromising its stereoselectivity []. This improvement allows for a faster and potentially more cost-effective production of (S)-1-(2,6-Difluorophenyl)ethanol for pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
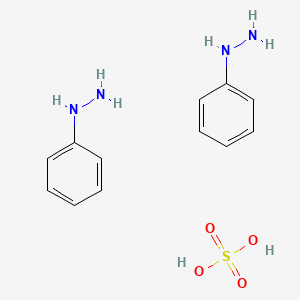
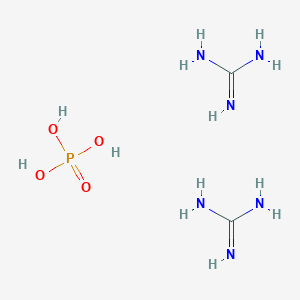

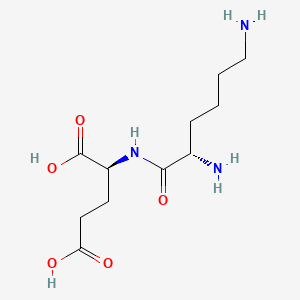

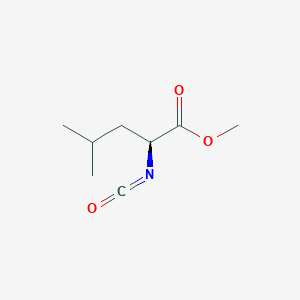

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
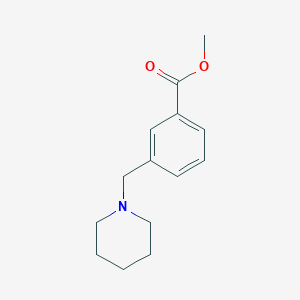
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
